molecular formula C8H8BrClO B585735 2-(4-Bromo-2-chlorophenyl)ethanol CAS No. 916516-90-0

2-(4-Bromo-2-chlorophenyl)ethanol

Cat. No.: B585735
CAS No.: 916516-90-0
M. Wt: 235.505
InChI Key: WAUUNSIHRYKSEY-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenyl)ethanol is a chemical compound used for pharmaceutical testing . It is a biologically inactive metabolite of profenofos, an organophosphorus pesticide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H8BrClO . The InChI code is 1S/C8H8BrClO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.51 . It is a solid or liquid at room temperature and should be stored in a dry, sealed environment .

Scientific Research Applications

Synthesis of 2-(4-Chlorophenyl)ethanol A study by Yang Lirong et al. details the synthesis of 2-(4-Chlorophenyl)ethanol through esterification and reduction from 2-(4-chlorophenyl)acetic acid. The process involved optimized reaction conditions, yielding over 95% of the product by esterification at room temperature for 3 hours and reduction at 75 ℃ for 5 hours (Yang Lirong, 2007).

Enantioselective Synthesis of Chiral Intermediates Several studies have focused on the enantioselective synthesis of chiral intermediates related to 2-(4-Bromo-2-chlorophenyl)ethanol. For instance, Ni et al. conducted research on the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a pharmaceutical intermediate, using Candida ontarioensis. The study found that microbial cells exhibited excellent catalytic activity, producing the product in 99.9% enantiomeric excess (ee) and 99.0% yield under optimal conditions (Y. Ni, Beihua Zhang, & Zhi-hao Sun, 2012).

Biotransformation and Enantioselective Synthesis Miao et al. discovered a bacterial strain capable of biotransforming 2-chloro-1-(2,4-dichlorophenyl)ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high stereoselectivity. The strain, identified as Acinetobacter sp., could perform the bioreduction with an enantiomeric excess (ee) of greater than 99.9% and a yield of 83.2% (Yan-Li Miao, Yuewang Liu, Yushu He, & Pu Wang, 2019).

Enzymatic Process Development Eixelsberger et al. reported the use of Escherichia coli cells co-expressing genes for bioreduction of o-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol, a chiral intermediate in the synthesis of polo-like kinase 1 inhibitors. The optimized bioprocess led to (S)-1-(2-chlorophenyl)ethanol production in high yield (96%) and excellent optical purity (e.e. >99.9%), demonstrating a cost-effective and efficient synthesis method (T. Eixelsberger, J. Woodley, B. Nidetzky, & R. Kratzer, 2013).

Catalytic Dechlorination and Detoxification Zhou et al. explored the catalytic reductive dechlorination and detoxification of 1-(2-chlorophenyl)ethanol by Pd/Fe bimetal. The process effectively dechlorinated the compound to 1-phenyl ethanol, reducing the toxicological effects and enhancing the performance of subsequent biological processes in wastewater treatment (H. Zhou, Shang-chen Wang, & G. Sheng, 2010).

Safety and Hazards

The safety information for 2-(4-Bromo-2-chlorophenyl)ethanol indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

While specific future directions for 2-(4-Bromo-2-chlorophenyl)ethanol are not mentioned in the available literature, similar compounds have been synthesized and tested for antitubercular activity . This suggests potential future research directions in the field of medicinal chemistry.

Relevant Papers The relevant papers retrieved provide information on the synthesis and pharmacological activities of similar compounds . They highlight the diverse applications of these compounds in areas such as technology, medicine, and agriculture .

Properties

IUPAC Name

2-(4-bromo-2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUUNSIHRYKSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728108
Record name 2-(4-Bromo-2-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916516-90-0
Record name 2-(4-Bromo-2-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using a procedure analogous to that used to prepare 30B, 61A (5 g, 23 mmol) was heated in a pressure vessel with 9-BBN at 100° C. for 10 h and worked up as in 30B to yield 61B (2.9 g, 54%) as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 2.95 (t, J=6.59 Hz, 2 H) 3.85 (t, J=6.59 Hz, 2 H) 7.14 (d, J=7.91 Hz, 1 H) 7.33 (dd, J=8.13, 1.98 Hz, 1 H) 7.52 (d, J=2.20 Hz, 1 H).
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54%

Synthesis routes and methods II

Procedure details

4-Bromo-2-chlorophenylacetic acid methyl ester (259 g) of Reference Example 16 was dissolved in ethanol (1400 mL) and water (355 mL), calcium chloride (107 g) was added at 7° C., and the mixture was stirred for 30 min. To the reaction mixture was added sodium borohydride (73 g) by portions so that the inside temperature would not exceed 15° C. After stirring at 7° C. for 1 hr, the mixture was stirred at room temperature for 1 hr. 0.1M Hydrochloric acid (4257 mL) was added dropwise to the reaction mixture, and the reaction solvent was evaporated under reduced pressure. 0.1M Hydrochloric acid (4257 mL) was added dropwise to the residue, and 1M hydrochloric acid (3000 mL) was further added dropwise. After partitioning and extraction with ethyl acetate, the organic layer was washed with 25% brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (229 g) as a brown oil.
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